Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate
Description
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate is a synthetic organic compound featuring a complex structure with multiple functional groups. The molecule includes:
- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances stability during synthetic processes.
- An ethyl ester terminus, which influences solubility and hydrolysis kinetics.
This compound is synthesized via multistep organic reactions, as exemplified in the preparation of structurally related molecules. For instance, the synthesis of similar Boc-protected amino esters involves coupling agents like pyridine and ethyl 2-chloro-2-oxoacetate in dichloromethane, achieving yields exceeding 90% under optimized conditions . Its design likely targets applications in peptide synthesis, covalent inhibitors for protein-protein interactions, or polymer chemistry due to its reactive sulfanyl and ester groups.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-2-prop-2-enoxyethyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6S/c1-6-8-21-12(17)10-23-9-11(13(18)20-7-2)16-14(19)22-15(3,4)5/h6,11H,1,7-10H2,2-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJALXWVWMLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)OCC=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps, including the protection of amino groups, formation of ester bonds, and introduction of sulfanyl and allyloxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps, including:
- Protection of amino groups
- Formation of ester bonds
- Introduction of sulfanyl and allyloxy groups
These reactions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial methods may utilize automated reactors and continuous flow processes to optimize efficiency and minimize waste.
Chemical Reactions
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical transformations:
- Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
- Reduction: The ester and carbonyl groups can be reduced to alcohols.
- Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications that are essential in organic synthesis.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with thiol groups in proteins may alter their function, providing insights into biochemical pathways.
Medicine
The compound is under investigation for its potential therapeutic properties. It acts as a building block for drug development, particularly in creating novel pharmaceuticals targeting various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for creating compounds with specific functionalities required in various industrial processes.
Case Studies and Research Findings
- Anticancer Activity : Studies have shown that derivatives of compounds similar to this compound exhibit anticancer properties. For example, methyl derivatives have been synthesized and tested for their efficacy against cancer cell lines .
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, suggesting potential applications in treating metabolic disorders .
- Drug Development : The compound's unique functional groups allow it to serve as a versatile building block in drug synthesis, leading to the development of new therapeutic agents targeting various health conditions .
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester and allyloxy groups can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
(a) Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate (CAS 96846-35-4)
- Key Difference : Replaces the allyloxy group with an ethoxy substituent.
- Lower molecular weight (335.42 g/mol vs. ~363 g/mol for the allyloxy variant) . Ethoxy groups are less prone to allylic oxidation, improving stability under oxidative conditions.
(b) Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate (CAS 51814-17-6)
- Key Difference : Substitutes the Boc group with a benzyloxycarbonyl (Cbz) protecting group.
- Impact: Cbz groups are cleaved under hydrogenolytic conditions, whereas Boc groups require acidic conditions (e.g., TFA). This difference dictates deprotection strategies in peptide synthesis . Higher molecular weight (337.15 g/mol) and increased lipophilicity due to the benzyl ring .
Structural Analogues with Modified Backbones
(a) tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate (CAS 145119-18-2)
- Key Difference : Replaces the sulfanyl bridge with an ether linkage.
- Similar Boc protection but altered solubility due to the tert-butyl ester .
(b) tert-Butyl (2-(allyloxy)ethyl)carbamate (CAS 441752-75-6)
- Key Difference : Simplified structure with a single allyloxy-ethyl-Boc motif.
- Impact: Reduced steric complexity, enabling easier crystallization.
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Challenges
- Synthetic Challenges: Sulfonation and functionalization of aliphatic amino esters (e.g., ethyl Boc-serinate) often fail due to unfavorable electronic or steric effects, as observed in unsuccessful attempts to modify similar substrates . The allyloxy group in the target compound may mitigate these issues by providing a reactive handle for further derivatization.
- Safety Profile : Unlike the irritant hazards associated with benzyloxycarbonyl derivatives (e.g., H302+H312+H332 warnings for CAS 51814-17-6), the Boc-protected analogues generally exhibit milder toxicity profiles .
Biological Activity
Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Ethyl group : Contributes to solubility and bioavailability.
- Allyloxy moiety : May enhance biological interactions.
- Sulfanyl group : Implicated in various biochemical pathways.
- Tert-butoxycarbonyl (Boc) amino group : Commonly used for protecting amines in synthetic chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with sulfanyl and allyloxy groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Ethyl 3-{...} | S. aureus | 24 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2 presents findings from a study evaluating the anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Reactive oxygen species generation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-containing enzymes, disrupting their function.
- Cell Membrane Disruption : The hydrophobic nature of the ethyl and allyloxy groups can affect membrane integrity, leading to cell lysis.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains. Results indicated a promising reduction in bacterial load, suggesting its potential as a therapeutic agent in treating resistant infections .
- Anticancer Research : A study focused on the cytotoxic effects on breast cancer cells revealed that treatment with this compound led to significant apoptosis rates compared to control groups, indicating its potential role in cancer therapy .
Q & A
Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group into this compound?
Answer: The Boc group is typically introduced via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Alternatively, photoredox catalysis with [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester has been employed for similar Boc-protected amino acid derivatives, achieving high yields (e.g., 91%) . Purification often involves flash column chromatography with gradients of ethyl acetate/hexanes .
Advanced: How can researchers optimize selective deprotection of the allyloxy group while retaining the Boc-protected amine?
Answer: Palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine or other nucleophiles) is a common strategy. The sulfanyl group’s stability under these conditions must be validated, as similar thioether-containing compounds show resilience to mild acidic/basic environments . Pre-screening reaction parameters (pH, temperature) using model systems is advised to avoid unintended side reactions.
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer: Key techniques include:
- NMR spectroscopy for confirming Boc group integration (δ ~1.4 ppm for tert-butyl) and sulfanyl linkage .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- Melting point analysis (decomposition observed ~163°C in related Boc-protected compounds) .
- HPLC with UV detection for purity assessment, especially post-purification .
Advanced: How should researchers address contradictions in reaction yields when varying catalysts or conditions?
Answer: Contradictory yields may arise from steric hindrance (e.g., bulky tert-butyl groups) or competing side reactions. For example, Ir-based photoredox catalysts (as in ) may outperform traditional methods in sterically crowded systems. Systematic optimization—varying equivalents of Hantzsch ester, catalyst loading, or solvent polarity—is recommended. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
Basic: What safety protocols are essential during synthesis and handling?
Answer: The compound’s hazards (e.g., irritancy, instability) necessitate:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks during solvent evaporation .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Advanced: How can oxidation of the sulfanyl group be minimized during synthesis?
Answer: Oxidation is mitigated by:
- Inert atmosphere : Conduct reactions under N₂/Ar to exclude O₂ .
- Chelating agents : Additives like EDTA can sequester metal ions that catalyze oxidation.
- Protecting strategies : Temporarily convert the sulfanyl group to a disulfide or use silyl protection, followed by reductive cleavage post-synthesis .
Basic: What role does the sulfanyl group play in this compound’s reactivity?
Answer: The sulfanyl group acts as a nucleophile, enabling thiol-ene "click" chemistry or Michael additions. Its electron-withdrawing nature also stabilizes adjacent carbonyl groups, influencing tautomerization or enzyme-binding interactions in biological studies .
Advanced: How can researchers design enzyme inhibition studies using this compound?
Answer: The Boc group enhances membrane permeability, while the sulfanyl moiety may interact with cysteine residues in enzyme active sites. For inhibition assays:
- Docking simulations : Predict binding modes using software like AutoDock.
- IC₅₀ determination : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) in kinetic assays under pH 8–9 and 60°C (optimal for many hydrolases) .
- Control experiments : Test stability of the compound under assay conditions to rule out auto-degradation .
Basic: What solvents and conditions are optimal for recrystallization?
Answer: Ethyl acetate/hexanes mixtures (50–75% ethyl acetate) are effective for recrystallizing Boc-protected derivatives, as demonstrated in similar compounds . Slow cooling (1–2°C/min) improves crystal quality.
Advanced: How to resolve spectral discrepancies (e.g., unexpected NMR peaks) post-synthesis?
Answer: Contaminants or rotamers from restricted rotation (e.g., around the Boc group) may cause peak splitting. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
